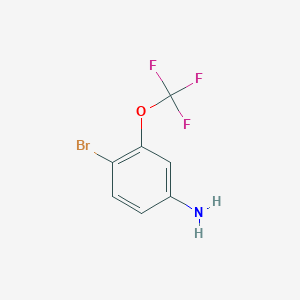
4-Bromo-3-(trifluoromethoxy)aniline
描述
4-Bromo-3-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 116369-25-6 . It has a molecular weight of 256.02 and is typically stored in a refrigerator . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-3-(trifluoromethoxy)aniline involves the addition of sodium ferrate and sodium bromide as auxiliary reaction mixture, heated to 95 °C for 4 hours . Then, sodium amide is added, the temperature is raised to 155 °C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis
The InChI code for 4-Bromo-3-(trifluoromethoxy)aniline is 1S/C7H5BrF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-(trifluoromethoxy)aniline are not detailed in the search results, it’s worth noting that this compound has been used in the preparation of other compounds .Physical And Chemical Properties Analysis
4-Bromo-3-(trifluoromethoxy)aniline is a solid at room temperature . and is typically stored in a refrigerator .科学研究应用
Synthesis of Liquid-Crystalline Polymers
4-Bromo-3-(trifluoromethoxy)aniline: is utilized in the synthesis of side-group liquid-crystalline polymethacrylates. These materials are significant due to their unique properties such as responsiveness to electric fields and temperature, making them suitable for display technologies .
Development of Fluorinated Pharmaceuticals
The compound serves as a precursor in the development of fluorinated pharmaceuticals. The trifluoromethoxy group is particularly valuable in medicinal chemistry due to its lipophilicity and stability, enhancing drug properties .
Creation of Organic Light-Emitting Diodes (OLEDs)
Researchers use 4-Bromo-3-(trifluoromethoxy)aniline in the creation of OLEDs. The compound’s ability to transfer charge and its stability under illumination are key factors in its selection for this application .
Agrochemical Research
In agrochemical research, this compound is used to synthesize new pesticides and herbicides. Its bromine and trifluoromethoxy groups can be critical for the biological activity of these compounds .
Material Science Innovations
4-Bromo-3-(trifluoromethoxy)aniline: is instrumental in the development of new materials with potential applications in nanotechnology and electronics due to its ability to form stable and complex structures .
Synthesis of Fluorinated Dyes and Pigments
The compound is also used in the synthesis of dyes and pigments, where the introduction of fluorine atoms can lead to enhanced brightness and resistance to fading .
安全和危害
作用机制
Target of Action
4-Bromo-3-(trifluoromethoxy)aniline is a chemical compound that is often used in the preparation of other compounds . It is known to be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .
Mode of Action
In the SM coupling process, 4-Bromo-3-(trifluoromethoxy)aniline interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium . The compound’s bromine atom likely plays a key role in this process, acting as a leaving group to facilitate the formation of the new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-3-(trifluoromethoxy)aniline are primarily those involved in the SM coupling process . This process is used to form carbon-carbon bonds, which are fundamental to the structure of many organic compounds . The downstream effects of this process can vary widely depending on the specific compounds being synthesized .
Pharmacokinetics
It is known that the compound has a melting point of 47-49 °c and a boiling point of 81-84 °c/05 mmHg . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The primary result of the action of 4-Bromo-3-(trifluoromethoxy)aniline is the formation of new carbon-carbon bonds via the SM coupling process . This can lead to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of these compounds .
属性
IUPAC Name |
4-bromo-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJNGSZCSGBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556327 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethoxy)aniline | |
CAS RN |
116369-25-6 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116369-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116369-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




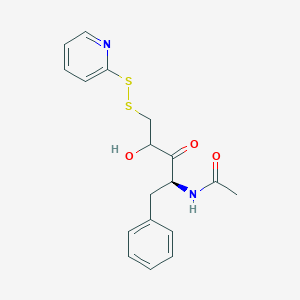

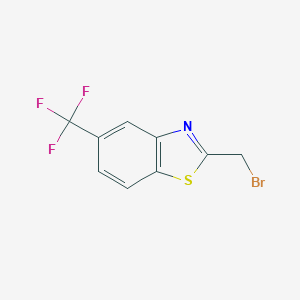
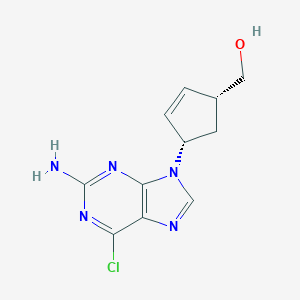
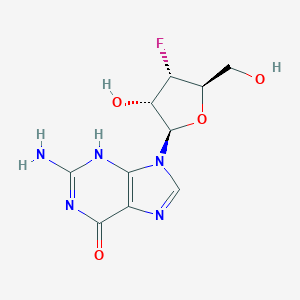
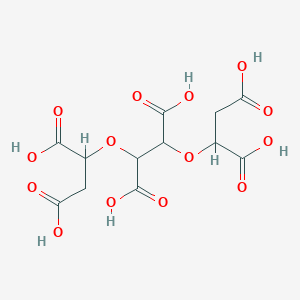
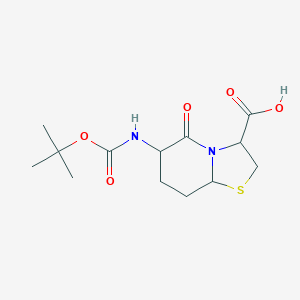


![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)